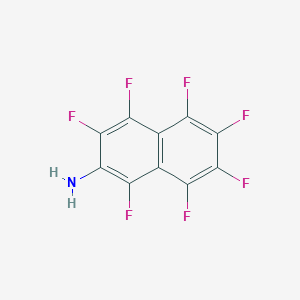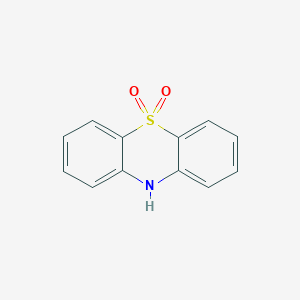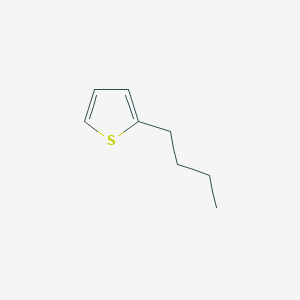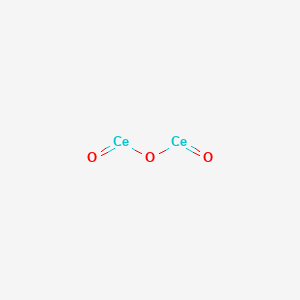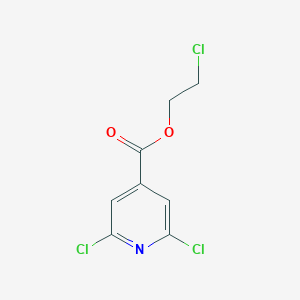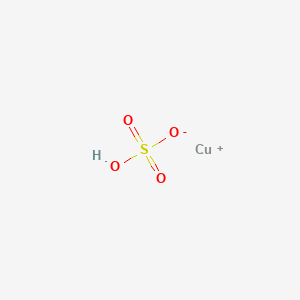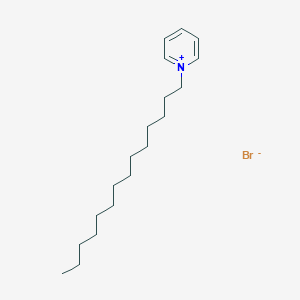
十四烷基吡啶溴化物
描述
Tetradecylpyridinium bromide (TDPB) is an organic compound with an empirical formula of C14H27BrN. It is a quaternary ammonium salt with a pyridinium ring and a long alkyl chain. TDPB has a variety of uses in scientific research, including in biochemistry and physiology, due to its unique properties.
科学研究应用
腐蚀抑制
十四烷基吡啶溴化物 (TDPB) 已被用于腐蚀抑制领域。 它被评估用于 X-60 低碳钢的盐酸酸洗。 通过电化学和重量分析研究表明,腐蚀抑制效率的顺序为 TDPB > 十二烷基吡啶溴化物 (DDPB) > 十二烷基-1,1'-双吡啶鎓二溴化物 (DDBPB)。 通过分配系数 (Log P) 预测的抑制剂亲水性程度,并通过接触角测量得到证实,被发现是它们腐蚀抑制效率顺序的原因 .
合成与表征
TDPB 可以通过元素分析仪、FTIR、1H-NMR、13C-NMR 和表面张力仪合成和表征。 三种创新的吡啶鎓溴化物盐衍生物,DDPB、TDPB 和 DDBPB 成功合成并表征 .
热力学胶束性质
已测量 TDPB 水溶液的电导率作为表面活性剂摩尔浓度和温度的函数。 从电导率的摩尔依赖性,估计了临界胶束浓度和胶束电离度 .
抗衡离子的影响
抗衡离子对胶束化的传统热力学势,如标准吉布斯自由能、焓和熵的影响,也是研究的主题 .
晶体结构
已研究了与 TDPB 相似的化合物 1-十二烷基吡啶-1-鎓溴化物一水合物的晶体结构 .
工业应用
由于这些化合物在工业上有着广泛的应用,因此人们对阳离子表面活性剂在水溶液中的胶束性质进行了广泛研究。 不同类型的季铵盐的杀菌活性是众所周知的,它们形成微乳液的能力引起了人们的关注,因为它们有可能在三次采油中使用 .
作用机制
Target of Action
Tetradecylpyridinium bromide (TDPB) is a cationic surfactant . Its primary targets are metal surfaces, particularly cold-rolled steel and carbon steel . The compound interacts with these surfaces to inhibit corrosion .
Mode of Action
TDPB acts by adsorbing onto the metal surface . The pyridine ring in the TDPB molecule is the active adsorption center . The adsorption of TDPB obeys the Langmuir adsorption isotherm equation . This interaction results in a protective layer on the metal surface, which inhibits corrosion .
Biochemical Pathways
Polarization curves indicate that TDPB behaves as a mixed-type inhibitor in H3PO4 . Electrochemical impedance spectroscopy (EIS) spectra exhibit one capacitive loop, indicating that the corrosion reaction is controlled by a charge transfer process .
Pharmacokinetics
The compound forms small, spherical, and stable micelles in aqueous solution . The critical micelle concentration (cmc) values of TDPB are significantly lower than that of its precursor, tetradecylpyridinium chloride (TPC) .
Result of Action
The primary result of TDPB’s action is the inhibition of metal corrosion. Even at low concentrations, TDPB acts as a good inhibitor, with a maximum inhibition efficiency higher than 90% . The inhibition action of TDPB can be evidenced by surface scanning electron microscopy (SEM) images .
Action Environment
The action of TDPB is influenced by environmental factors such as the presence of other ions in solution. For example, the inhibition efficiency of polyacrylamide was significantly enhanced in the presence of TDPB for carbon steel rebar . Furthermore, TDPB is thermally stable, which may affect its action in different temperature conditions .
安全和危害
生化分析
Biochemical Properties
Tetradecylpyridinium bromide has been found to interact with various biomolecules. For instance, it has been shown to interact with bovine serum albumin, a protein found in cow’s blood . The binding of tetradecylpyridinium bromide with bovine serum albumin was found to be of 1:1 type, and the binding constant value depends on the metal ion . This interaction suggests that tetradecylpyridinium bromide could potentially influence the function of this protein and others it interacts with.
Cellular Effects
These micelles are small, spherical, and stable, with an average hydrodynamic diameter of 4-7 nm . The formation of these micelles could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can form micelles in aqueous solutions, which could potentially interact with various biomolecules
Temporal Effects in Laboratory Settings
Tetradecylpyridinium bromide has been found to be thermally stable, as shown by thermal gravimetric analysis This suggests that the compound could potentially have long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
Given its interactions with proteins such as bovine serum albumin , it is possible that the compound could influence various metabolic pathways
Transport and Distribution
Its ability to form micelles in aqueous solutions suggests that it could potentially be transported and distributed within cells and tissues in this form .
Subcellular Localization
Given its ability to form micelles in aqueous solutions, it is possible that the compound could localize to specific compartments or organelles within cells
属性
IUPAC Name |
1-tetradecylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNAJKBRYDFICV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042459 | |
| Record name | Tetradecylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-74-4 | |
| Record name | Tetradecylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristylpyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fixanol VR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-tetradecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tetradecylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYLPYRIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2WIJ52V0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetradecylpyridinium bromide?
A1: The molecular formula of TDPB is C19H34BrN, and its molecular weight is 384.42 g/mol [].
Q2: How does the structure of TDPB contribute to its surface activity?
A2: TDPB possesses a characteristic amphiphilic structure with a hydrophilic pyridinium head group and a hydrophobic tetradecyl (C14) alkyl chain. This duality allows it to adsorb at interfaces, lowering surface tension and forming micelles in aqueous solutions [, ].
Q3: How does the presence of electrolytes like NaBr affect TDPB micelles?
A3: Electrolytes like NaBr can induce a sphere-to-rod transition in TDPB micelles by screening electrostatic repulsions between the positively charged headgroups, allowing for greater aggregation and elongation of micellar structures [, ].
Q4: Is the surface tension of TDPB solutions stable over time?
A4: While generally stable, the surface tension of TDPB solutions can decrease over time, particularly in the presence of impurities like dodecyl alcohol, decyl alcohol, or dodecylpyridinium bromide. Higher impurity concentrations lead to lower equilibrium surface tension values [].
Q5: Does temperature influence the inhibition efficiency of TDPB?
A5: Research shows that the inhibition efficiency of TDPB against the corrosion of industrial aluminum in NaOH solution increases with temperature. While TDPB exhibits poor inhibition at 20-30 °C, its effectiveness increases significantly at 40-50 °C [].
Q6: Can TDPB act as a catalyst in organic reactions?
A6: Yes, TDPB can catalyze reactions like amide hydrolysis and nucleophilic aromatic substitution. Notably, it demonstrates faster hydroxydehalogenation of nitro-activated aryl halides compared to cetyl(2-hydroxyethyl)dimethylammonium bromide due to faster aryl micellar ether decomposition [, ].
Q7: How does TDPB interact with clay minerals?
A7: TDPB exhibits exothermic adsorption onto Na-montmorillonite. The adsorption enthalpy is significantly higher for ion exchange adsorption of TDPB cations compared to molecular adsorption, indicating stronger interactions in the former case [].
Q8: Can TDPB be used for the determination of chlorite?
A8: Yes, TDPB can be used for the sensitive determination of chlorite. In the presence of KI and an acidic buffer, chlorite oxidizes iodide to iodine, which then forms an association complex with TDPB. This complex exhibits resonance scattering, enabling chlorite quantification [].
Q9: How does TDPB interact with phospholipid vesicles?
A9: TDPB exhibits a two-step binding process with 1,3-ditetradecyl-rac-glycerophosphatidylcholine vesicles. Initially, Langmuir adsorption dominates, followed by a positive cooperative process at higher concentrations. This interaction can be monitored through changes in hydrodynamic radius and pyrene fluorescence quenching [].
Q10: Does TDPB interact with polymers?
A10: TDPB forms complexes with nonionic polymers containing hydrophobic side chains, as evidenced by electromotive force and microcalorimetry studies. Interestingly, the presence of these complexes can lead to the formation of free micelles at concentrations below the critical micelle concentration of pure TDPB [, , ].
Q11: Can TDPB be used to prepare mesoporous silica nanoparticles?
A11: Yes, TDPB and other long-chain pyridinium-based ionic liquids can be used as templates for preparing silica-coated mesoporous silica nanoparticles. The alkyl chain length influences particle morphology, with longer chains leading to smaller particle size and higher BET surface area [].
Q12: What analytical techniques are commonly used to study TDPB systems?
A12: Numerous techniques are employed to study TDPB, including tensiometry for surface tension, conductometry for conductivity measurements, fluorimetry for studying interactions with fluorescent probes, and microcalorimetry for thermodynamic characterization [, , ].
Q13: How is the degree of counterion binding (β) determined for TDPB micelles?
A13: β is commonly determined using electromotive force measurements with surfactant and halide ion-selective electrodes. Studies have shown that β is influenced by micelle shape, increasing in the order of sphere-shaped < oblately ellipsoidal < rodlike micelles [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






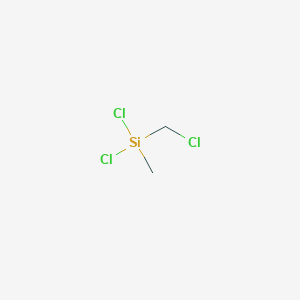
![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
